molecular formula C12H20N4O4 B8397320 2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester

2-Tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester

Cat. No. B8397320
M. Wt: 284.31 g/mol
InChI Key: GLGUOIBOJPQDRU-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

A mixture of 0.50 g (1.6 mmol) of 2-tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid methyl ester in 1.0 mL of MeOH and 3.0 mL (9.0 mmol) of 3M aq. NaOH is stirred at 80° C. for 60 min The mixture was cooled to rt and washed with EtOAc (1×10 mL). After adjusting the pH to 4 with 3M HCl, the mixture is extracted with EtOAc (3×) and the extracts are washed with brine, then dried with Na2SO4, filtered, and concentrated to provide 0.42 g (87%) of 2-tert-butoxycarbonylamino-4-1,2,3-triazol-2-yl-butyric acid as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH:4]([NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:5][CH2:6][N:7]1[N:11]=[CH:10][CH:9]=[N:8]1.[OH-].[Na+]>CO>[C:16]([O:15][C:13]([NH:12][CH:4]([CH2:5][CH2:6][N:7]1[N:8]=[CH:9][CH:10]=[N:11]1)[C:3]([OH:20])=[O:2])=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C(CCN1N=CC=N1)NC(=O)OC(C)(C)C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C. for 60 min The mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
WASH
Type
WASH
Details
washed with EtOAc (1×10 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (3×)
WASH
Type
WASH
Details
the extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CCN1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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